molecular formula C9H15NO5S B10758966 N-Succinyl methionine CAS No. 654677-17-5

N-Succinyl methionine

Cat. No.: B10758966
CAS No.: 654677-17-5
M. Wt: 249.29 g/mol
InChI Key: CZFFMUMOBDIXJU-ZCFIWIBFSA-N
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Description

    N-Succinyl Methionine:

  • Methionine is an essential amino acid, playing crucial roles in protein synthesis, metabolism, and cellular function. This compound is a modified form of methionine with a succinyl group attached to the amino group.
  • Preparation Methods

      Synthetic Routes: The synthesis of N-Succinyl Methionine involves the reaction of methionine with succinic anhydride, resulting in the formation of the succinylated derivative.

      Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dimethylformamide or dimethyl sulfoxide) with succinic anhydride as the acylating agent.

      Industrial Production: While this compound is not commonly produced industrially, it can be synthesized on a laboratory scale for research purposes.

  • Chemical Reactions Analysis

      Reactivity: N-Succinyl Methionine can undergo various chemical reactions, including hydrolysis, esterification, and amidation.

      Common Reagents and Conditions: Hydrolysis can be achieved using strong acids (e.g., hydrochloric acid). Esterification reactions involve carboxylic acid derivatives (e.g., succinic anhydride). Amidation reactions may use ammonia or amine nucleophiles.

      Major Products: Hydrolysis yields methionine and succinic acid. Esterification produces this compound esters.

  • Scientific Research Applications

  • Mechanism of Action

      Molecular Targets: N-Succinyl Methionine interacts with enzymes involved in methionine metabolism, including N-acylamino acid racemase.

      Pathways Involved: It contributes to the regeneration of methionine and serves as a methyl group donor for various biological processes.

  • Comparison with Similar Compounds

      Uniqueness: N-Succinyl Methionine’s succinyl modification distinguishes it from regular methionine.

      Similar Compounds: Other related compounds include S-adenosylmethionine (SAM), which also plays a critical role in methylation reactions and gene regulation.

    Properties

    CAS No.

    654677-17-5

    Molecular Formula

    C9H15NO5S

    Molecular Weight

    249.29 g/mol

    IUPAC Name

    (2R)-2-(3-carboxypropanoylamino)-4-methylsulfanylbutanoic acid

    InChI

    InChI=1S/C9H15NO5S/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t6-/m1/s1

    InChI Key

    CZFFMUMOBDIXJU-ZCFIWIBFSA-N

    Isomeric SMILES

    CSCC[C@H](C(=O)O)NC(=O)CCC(=O)O

    Canonical SMILES

    CSCCC(C(=O)O)NC(=O)CCC(=O)O

    Origin of Product

    United States

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